5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is characterized by the presence of an ethylsulfonyl group attached to the methyl group at the 5-position and an amine group at the 4-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in drug design .
Vorbereitungsmethoden
The synthesis of 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine typically involves several steps:
Methylation: The initial step involves the methylation of a suitable precursor to introduce the methyl group at the 1-position of the pyrazole ring.
Thiocyanation: This step introduces the thiocyanate group, which is later converted to the ethylsulfonyl group.
Ethylation: The thiocyanate group is ethylated to form the ethylsulfonyl group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Common reagents used in these reactions include methyl iodide for methylation, sodium thiocyanate for thiocyanation, and ethyl iodide for ethylation.
Analyse Chemischer Reaktionen
5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the design of new drugs targeting various diseases.
Industry: The compound is used in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
5-(Ethylsulfonyl)-1-methyl-1H-tetrazole: This compound has a similar structure but contains a tetrazole ring instead of a pyrazole ring.
4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid: This compound has a benzoic acid moiety instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an ethylsulfonyl group and an amine group on the pyrazole ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H13N3O2S |
---|---|
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
5-(ethylsulfonylmethyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3O2S/c1-3-13(11,12)5-7-6(8)4-9-10(7)2/h4H,3,5,8H2,1-2H3 |
InChI-Schlüssel |
YNUUOVBZTLPCJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CC1=C(C=NN1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.